1-[(E)-Styryl]-3-[(Z)-styryl]benzene
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Overview
Description
1-[(E)-Styryl]-3-[(Z)-styryl]benzene is an organic compound with the molecular formula C22H18 It is a derivative of benzene, featuring two styryl groups attached to the benzene ring in specific stereoisomeric configurations (E and Z)
Preparation Methods
The synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired styryl groups. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial production methods may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of styrene derivatives with benzene under milder conditions .
Chemical Reactions Analysis
1-[(E)-Styryl]-3-[(Z)-styryl]benzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces ethylbenzene derivatives .
Scientific Research Applications
1-[(E)-Styryl]-3-[(Z)-styryl]benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
Mechanism of Action
The mechanism by which 1-[(E)-Styryl]-3-[(Z)-styryl]benzene exerts its effects depends on the specific application. In biological systems, the styryl groups can interact with proteins or nucleic acids, leading to changes in their structure and function. This interaction can be mediated by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
In the context of its potential anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[(E)-Styryl]-3-[(Z)-styryl]benzene can be compared with other styrylbenzene derivatives, such as:
1,3-Distyrylbenzene: This compound lacks the specific E and Z stereoisomerism, which may affect its reactivity and applications.
1,4-Distyrylbenzene:
1,2-Distyrylbenzene: Similar to 1,3-distyrylbenzene, but with the styryl groups in adjacent positions, which can influence the compound’s properties.
Properties
Molecular Formula |
C22H18 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15+ |
InChI Key |
BJZZCHRYTNIBCS-QUDUTFMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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